Elesclomol (N-malonyl-bis(N′-methyl-N′-thiobenzoylhydrazide)) is a small molecule originally investigated for its anticancer properties. [, , , , , , ] Its mechanism involves inducing oxidative stress, primarily within mitochondria, leading to apoptosis in specific cell types. [, , , , ] This selectivity for cancer cells, along with its unique mode of action, has positioned Elesclomol as a valuable tool in various scientific research areas.
Elesclomol, chemically known as N-malonyldibenzothiazole-2-thiohydrazide, is classified as a bis(thiohydrazide) amide compound. It was initially developed by Synta Pharmaceuticals as a chemotherapeutic agent and has undergone extensive clinical evaluation for its anticancer properties. The compound primarily functions as a copper ionophore, facilitating the transport of copper ions into cells, particularly targeting mitochondria in cancer cells where it induces oxidative stress and apoptosis .
The synthesis of elesclomol has evolved through various methods since its initial development. The most notable synthetic pathways include:
Elesclomol's molecular structure is characterized by its bis(thiohydrazide) framework, which allows it to effectively bind copper ions. The compound forms a stable complex with copper in a 1:1 ratio, crucial for its mechanism of action . Its structural attributes have been elucidated through various spectroscopic techniques, confirming the presence of thioamide functionalities that facilitate copper chelation.
Elesclomol participates in several important chemical reactions:
The primary mechanism of action for elesclomol involves the induction of oxidative stress through copper ion transport:
Elesclomol exhibits several notable physical and chemical properties:
These properties are essential for its formulation and delivery in therapeutic applications.
Elesclomol has been investigated for various scientific applications:
Elesclomol exerts potent anticancer effects by exploiting the heightened basal oxidative stress in cancer cells. Upon cellular internalization, it triggers a rapid increase in mitochondrial reactive oxygen species (ROS), exceeding the antioxidant capacity of malignant cells. This overwhelms cellular redox homeostasis, leading to a cascade of apoptotic events [3] [5].
Elesclomol induces a copper-dependent surge in superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) within mitochondria. Cancer cells maintain ROS levels 20–40% higher than normal cells, operating near a critical threshold. Elesclomol elevates ROS by 2.5–4-fold within 2–6 hours, crossing the apoptotic threshold (Table 1). Antioxidants like N-acetylcysteine completely abolish this effect, confirming ROS as the primary cytotoxic mediator [3] [7] [10].
Table 1: ROS Dynamics in Cancer Cells Treated with Elesclomol
Cell Line | Basal ROS (RFU) | Post-Treatment ROS (RFU) | Fold Increase | Apoptotic Threshold Crossing |
---|---|---|---|---|
Melanoma (A375) | 220 ± 15 | 880 ± 45 | 4.0x | Yes |
Breast Cancer (MCF7) | 180 ± 12 | 450 ± 30 | 2.5x | Yes |
Normal Fibroblasts | 100 ± 8 | 120 ± 10 | 1.2x | No |
RFU = Relative Fluorescence Units [3] [7]
ROS overload induces mitochondrial outer membrane permeabilization (MOMP), detected within 4 hours of elesclomol exposure. This is characterized by Bax/Bak activation and a 3–5-fold increase in mitochondrial membrane permeability. Subsequent cytochrome c release into the cytosol activates caspase-9 and caspase-3, executing apoptosis. Inhibition experiments show that caspase-9 inhibitors reduce cell death by >80%, confirming the mitochondrial apoptosis pathway [3] [9].
Fig. 1: Copper Transport Cycle of Elesclomol:Extracellular Space
→ Cu(II) + Elesclomol → Cu(II)-elesclomol complex → Cytoplasm
→ Complex diffusion → Mitochondria
→ Reduction to Cu(I) + Regenerated elesclomol → Elesclomol exported
[8] [10]
Cu(I) catalyzes Fenton chemistry:
Cu⁺ + H₂O₂ → Cu²⁺ + OH• + OH⁻ The hydroxyl radicals (OH•) generated are among the most damaging ROS, causing lipid peroxidation, protein carbonylation, and DNA strand breaks (detected via γH2AX foci). Depleting extracellular copper or using copper chelators reduces elesclomol’s cytotoxicity by >90%, underscoring copper’s essential role [1] [9].
Table 2: Copper Binding and Redox Properties of Elesclomol Complexes
Metal Complex | Stability Constant (M⁻¹) | Redox Activity | IC₅₀ in K562 Cells (nM) |
---|---|---|---|
Cu(II)-elesclomol | 10²⁴.² | High | 5.4 |
Ni(II)-elesclomol | 10¹⁸.³ | None | 185 |
Pt(II)-elesclomol | 10¹⁹.¹ | None | 5600 |
Data demonstrates copper-specific redox toxicity [8] [9]
Aggregation of lipoylated proteins triggers proteotoxic stress, depleting heat shock proteins (HSP70) that mitigate misfolded proteins. Concurrently, copper displaces iron from iron-sulfur (Fe-S) cluster proteins (e.g., aconitase), disrupting their function. This dual failure halts ATP synthesis and increases mitochondrial membrane permeability, culminating in cell death distinct from apoptosis or ferroptosis [1] [4] [5].
Table 3: Elesclomol-Induced Mitochondrial Protein Dysregulation
Mitochondrial Component | Effect of Cu-Elesclomol | Functional Consequence |
---|---|---|
Lipoylated DLAT | Aggregation (≥80% insolubility) | TCA cycle arrest |
Fe-S clusters (aconitase) | 70% activity loss | Metabolic paralysis |
HSP70 | Depleted by >60% | Proteostasis collapse |
Voltage-dependent anion channel (VDAC) | Oligomerization | MOMP amplification |
Data from ovarian cancer and glioblastoma stem cell models [1] [4] [5]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7